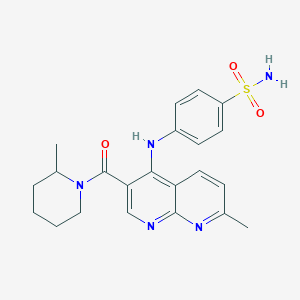

4-((7-Methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((7-Methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzenesulfonamide is a useful research compound. Its molecular formula is C22H25N5O3S and its molecular weight is 439.53. The purity is usually 95%.

BenchChem offers high-quality 4-((7-Methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((7-Methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antibacterial Activity

The antibacterial activity and the potential to inhibit efflux resistance mechanisms of 1,8-naphthyridine sulfonamides, a related class, against strains carrying TetK and MrsA efflux pumps, have been investigated. These sulfonamides exhibited promising efflux pump inhibitory action, suggesting a potential application in combating antibiotic resistance in Staphylococcus aureus strains (Oliveira-Tintino et al., 2020).

Anticancer Activity

Derivatives of benzenesulfonamides, including compounds structurally related to 4-((7-Methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzenesulfonamide, have shown remarkable potential in cancer treatment. For instance, certain derivatives exhibited high singlet oxygen quantum yield, highlighting their utility as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition

Sulfonamides, including those with structures similar to the chemical , have been identified as potent inhibitors of various human carbonic anhydrase isoforms. These isoforms play critical roles in physiological processes, and their inhibition has implications for treating conditions such as glaucoma, epilepsy, obesity, and cancer. For example, novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties were found to be potent inhibitors of carbonic anhydrase IX, a target for anticancer agents, with sub-nanomolar inhibitory concentrations (Lolak, Akocak, Bua, & Supuran, 2019).

Mécanisme D'action

Target of Action

The primary targets of the compound 4-((7-Methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzenesulfonamide are the mTOR kinase and PI3 kinase . These kinases play a crucial role in cell growth, proliferation, and survival .

Mode of Action

4-((7-Methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzenesulfonamide interacts with its targets, the mTOR and PI3 kinases, by inhibiting their activity . This inhibition results in a decrease in the phosphorylation of key downstream effectors, thereby disrupting the signaling pathways that promote cell growth and survival .

Biochemical Pathways

The compound 4-((7-Methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzenesulfonamide affects the PI3K/Akt/mTOR pathway . This pathway is involved in cell cycle progression, protein synthesis, and cell survival . By inhibiting mTOR and PI3 kinases, the compound disrupts this pathway, leading to reduced cell growth and proliferation .

Result of Action

The molecular and cellular effects of 4-((7-Methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzenesulfonamide’s action include the inhibition of cell growth and proliferation . This is achieved through the disruption of the PI3K/Akt/mTOR pathway, which plays a crucial role in these cellular processes .

Propriétés

IUPAC Name |

4-[[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O3S/c1-14-6-11-18-20(26-16-7-9-17(10-8-16)31(23,29)30)19(13-24-21(18)25-14)22(28)27-12-4-3-5-15(27)2/h6-11,13,15H,3-5,12H2,1-2H3,(H2,23,29,30)(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWLZOROGBCGMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)S(=O)(=O)N)C=CC(=N3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2567512.png)

![1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2567517.png)